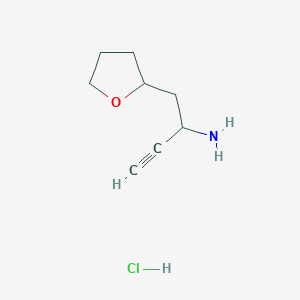

2-Furanethanamine, a-ethynyltetrahydro-, hydrochloride (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. Paper describes the synthesis of a key intermediate of permethrinic acid, which is a 3-alkoxycarbonyl(or acyl)-4-(2,2-dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone. This compound was prepared through a base-catalyzed condensation reaction. Paper presents an enantioselective methodology for synthesizing 2-hydroxyalkyl- and 2-aminoalkyl furanes using an organocatalytic one-pot reaction cascade. This cascade includes epoxidation or aziridination followed by a Feist-Bénary reaction, demonstrating the complexity and creativity required in furan synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring. The papers do not provide detailed structural analysis of 2-Furanethanamine, a-ethynyltetrahydro-, hydrochloride (1:1), but they do discuss the synthesis of related compounds with multiple stereogenic centers . These centers are crucial for the compound's reactivity and potential biological activity. The presence of substituents on the furan ring, such as alkoxycarbonyl or acyl groups, can significantly alter the chemical properties of the molecule .

Chemical Reactions Analysis

The reactivity of furan derivatives is influenced by the substituents attached to the furan ring. In paper , the reactivity of a dichloroethenyl-substituted furanone with thionyl chloride in ethanol was examined, indicating that these compounds can participate in further chemical transformations. Paper shows that furan derivatives can be synthesized through reactions involving epoxidation or aziridination, followed by a Feist-Bénary reaction, which forms new carbon-carbon bonds and introduces functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Furanethanamine, a-ethynyltetrahydro-, hydrochloride (1:1) are not discussed in the provided papers, the properties of furan derivatives in general can be inferred. These properties are often determined by the functional groups attached to the furan ring. For example, the introduction of electron-withdrawing groups can make the furan ring more electron-poor, affecting its reactivity and interactions with other molecules . The solubility, boiling point, and stability of these compounds can vary widely depending on their molecular structure.

科学的研究の応用

Enamine Chemistry and Synthesis of Furan Derivatives

- Enamines derived from cyclohexanones and cyclopentanones, when alkylated with 2-bromoesters, yield new enamines that undergo reductive cyclisation to produce furan derivatives (Carlsson, El‐Rarbary, & Lawesson, 2010).

Halide Coordination Geometry in Protonated Polyamine Matrix

- Single-crystal X-ray diffraction analysis of structures formed from reactions of aliphatic polyamines with hydrochloric acid revealed complexation geometries and coordination numbers indicative of flexible coordination spheres (Ilioudis, Hancock, Georganopoulou, & Steed, 2000).

Synthesis of Gemini Surfactants

- The reaction of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate with epichlorohydrin or 1,2-dichloroethane over heterogeneous catalysis resulted in the synthesis of novel gemini surfactants (Joshi & Sawant, 2007).

Cyclization Reactions of Dianions

- Cyclizations of open-chained 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane led to the preparation of a variety of furan-2-ylacetates (Bellur & Langer, 2005).

Reactions of α-D-erythro-Hexopyranosid-2-ulose

- Reactions of α-D-erythro-Hexopyranosid-2-ulose with orthoformic acid derivatives resulted in the synthesis of C-branched and heterocyclic anellated pyranosides (Kuhla, Peseke, Thiele, & Michalik, 2000).

Chloroalkylation of (Diethoxyphosphinoylmethyl)furans

- Chloroalkylation of (diethoxyphosphinoylmethyl)furans with the paraformaldehyde-hydrogen chloride system resulted in the formation of chloromethyl derivatives, which were used as alkylating agents in further reactions (Pevzner, 2008).

Conversion of Furfural into 2-Methyltetrahydrofuran

- The one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts was achieved through two-stage packing in a single reactor, providing insight into the reaction pathway and mechanism (Liu et al., 2020).

特性

IUPAC Name |

1-(oxolan-2-yl)but-3-yn-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-7(9)6-8-4-3-5-10-8;/h1,7-8H,3-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHSCBJSOORWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)